2,3-Difluoromaleamide

Description

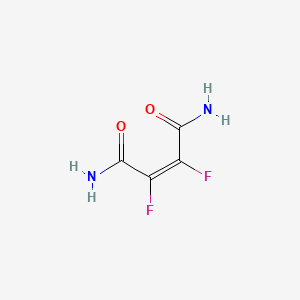

2,3-Difluoromaleamide is a fluorinated derivative of maleamide, characterized by fluorine atoms at the 2 and 3 positions of the maleic acid backbone. This compound is of interest in organic synthesis and medicinal chemistry due to the electron-withdrawing effects of fluorine, which can modulate reactivity, stability, and biological activity.

Properties

Molecular Formula |

C4H4F2N2O2 |

|---|---|

Molecular Weight |

150.08 g/mol |

IUPAC Name |

(Z)-2,3-difluorobut-2-enediamide |

InChI |

InChI=1S/C4H4F2N2O2/c5-1(3(7)9)2(6)4(8)10/h(H2,7,9)(H2,8,10)/b2-1- |

InChI Key |

IPEBJQWRFUWGMS-UPHRSURJSA-N |

Isomeric SMILES |

C(=C(\C(=O)N)/F)(\C(=O)N)/F |

Canonical SMILES |

C(=C(C(=O)N)F)(C(=O)N)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,3-Difluoromaleamide typically involves the fluorination of maleamide precursors. One common method includes the use of fluorinating agents such as bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor reagent) which is effective for converting alcohols to alkyl fluorides and other fluorinated derivatives . The reaction conditions often require controlled temperatures and specific solvents to ensure high yield and purity.

Industrial Production Methods: Industrial production of this compound may involve large-scale fluorination processes using advanced fluorinating reagents and catalysts. The process is optimized for efficiency, cost-effectiveness, and environmental safety. Specific details on industrial methods are proprietary and vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions: 2,3-Difluoromaleamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form different fluorinated products.

Reduction: Reduction reactions can modify the functional groups attached to the maleamide structure.

Substitution: Fluorine atoms in the compound can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Hydrogen gas in the presence of a palladium catalyst.

Substitution: Nucleophilic substitution using reagents like sodium methoxide.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield difluorinated carboxylic acids, while substitution reactions can produce a variety of fluorinated derivatives.

Scientific Research Applications

2,3-Difluoromaleamide has diverse applications in scientific research:

Chemistry: Used as a building block for synthesizing more complex fluorinated compounds.

Biology: Investigated for its potential as a biochemical probe due to its unique fluorine atoms.

Medicine: Explored for its potential in drug development, particularly in designing fluorinated pharmaceuticals.

Industry: Utilized in the production of specialized polymers and materials with enhanced properties

Mechanism of Action

The mechanism of action of 2,3-Difluoromaleamide involves its interaction with specific molecular targets. The fluorine atoms in the compound enhance its reactivity and binding affinity to certain enzymes and receptors. This interaction can modulate biological pathways, making it a valuable tool in biochemical research .

Comparison with Similar Compounds

Fluorinated Benzylamines ()

Fluorinated benzylamines, such as 2,3-Difluoro-4-methoxybenzylamine (CAS 886500-75-0), share the presence of fluorine atoms in aromatic or aliphatic systems. Key differences include:

- Functional Groups : Benzylamines feature an amine group (-NH₂) attached to a fluorinated aromatic ring, whereas 2,3-Difluoromaleamide contains a maleamide core (a dicarboxamide derivative of maleic acid).

- Molecular Weight : Benzylamines like 2,3-Difluoro-4-methoxybenzylamine have a molecular weight of 173.16 g/mol, while maleamide derivatives are typically heavier due to the additional carboxamide groups .

- Applications : Fluorinated benzylamines are primarily used in chemical synthesis and pharmacological research, whereas maleamides may serve as intermediates in polymer chemistry or enzyme inhibition studies.

Difluoroaniline ()

Difluoroaniline (C₆H₅F₂NH₂) is an aromatic amine with fluorine substituents. Comparisons include:

- Reactivity : The amine group in difluoroaniline is more nucleophilic than the amide groups in this compound, which are resonance-stabilized and less reactive.

- Physical Properties : Difluoroaniline derivatives often exhibit lower melting points (e.g., 32–35°C for some benzylamines) compared to maleamides, which may form stronger hydrogen bonds due to amide linkages .

Physical and Thermodynamic Properties

Table 1: Comparative Physical Properties of Difluoro-Substituted Compounds

Notes:

Thiochromones ()

Thiochromones with electron-withdrawing groups (e.g., nitro, cyano) show resistance to ring-opening reactions, similar to how fluorine substituents in this compound might stabilize the maleamide core against hydrolysis . However, thiochromones are sulfur-containing heterocycles, whereas maleamides are nitrogen-based dicarboxamides.

Fluorinated Ethylamines ()

Compounds like 2,2-difluoroethylamine highlight the role of fluorine in altering basicity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.